molecular formula C27H26N2O3S B4013050 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B4013050
M. Wt: 458.6 g/mol
InChI Key: IVDNOKNMFQRSSG-UHFFFAOYSA-N
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Description

1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, the introduction of the thiophene ring, and the addition of the methoxyphenyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the dibenzo[b,e][1,4]diazepine core.

    Suzuki-Miyaura coupling: to introduce the thiophene ring.

    Hydroxylation and methoxylation: reactions to add the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigating its effects on cellular pathways and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.

    Modulating enzyme activity: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Altering gene expression: Influencing the transcription and translation of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is unique due to its combination of a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a methoxyphenyl group. This unique structure may confer specific biological activities and chemical properties that are not present in simpler analogs or related compounds.

Biological Activity

The compound 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a novel organic molecule belonging to the dibenzo[1,4]diazepine class. Its complex structure incorporates various functional groups, including hydroxyl and methoxy groups and a thiophene ring, which are believed to contribute to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular structure of the compound is characterized by:

  • Dibenzo[b,e][1,4]diazepine core : This core structure is known for its pharmacological significance.
  • Functional groups : The presence of hydroxyl and methoxy groups enhances solubility and reactivity.
  • Thiophene ring : This heterocyclic component may impart unique electronic properties.

Anticancer Properties

Research indicates that compounds similar to the target molecule exhibit significant anticancer activity. For instance, studies have shown that derivatives of dibenzo[1,4]diazepines can inhibit cancer cell proliferation with IC50 values ranging from 0.20 to 48.0 μM against various cancer cell lines . The mechanism of action is often linked to the inhibition of tyrosine kinase receptors, which play a crucial role in cell signaling pathways associated with cancer growth.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-231 (breast cancer)5.48Tyrosine kinase inhibition
Compound BLNCaP (prostate cancer)11.00Apoptosis induction
Target CompoundVarious (predicted)TBDTBD

Neuropharmacological Effects

In silico predictions suggest that the compound may exhibit neuropharmacological activity. Similar compounds have shown potential as dopamine norepinephrine reuptake inhibitors (DNRI), which are relevant in treating depression and anxiety disorders . For example, certain derivatives demonstrated significant uptake inhibition for monoamine transporters.

Antimicrobial Activity

Preliminary studies on structurally related compounds have indicated potential antimicrobial properties. The presence of aromatic systems and heterocycles is often associated with enhanced interaction with microbial membranes or enzymes.

Case Study 1: Anticancer Screening

A study conducted on a series of dibenzo[1,4]diazepine derivatives revealed that modifications in the thiophene ring significantly affected their anticancer potency. The derivative with an optimized thiophene substitution exhibited an IC50 value of 9.39 μM against breast cancer cells, suggesting that structural modifications can enhance biological activity .

Case Study 2: Neuropharmacological Assessment

In animal models, a derivative similar to the target compound was tested for antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility at doses of 10 mg/kg, outperforming traditional antidepressants like imipramine . This suggests potential therapeutic applications in mood disorders.

Properties

IUPAC Name

5-acetyl-9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-16-6-11-21-23(13-16)29(17(2)30)27(25-5-4-12-33-25)26-22(28-21)14-19(15-24(26)31)18-7-9-20(32-3)10-8-18/h4-13,19,27-28H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDNOKNMFQRSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 5
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Reactant of Route 6
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

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